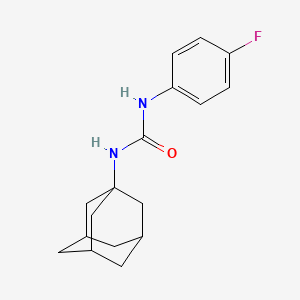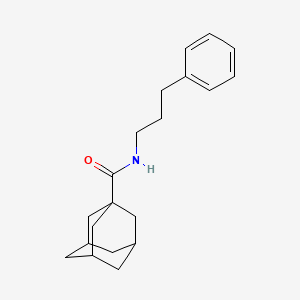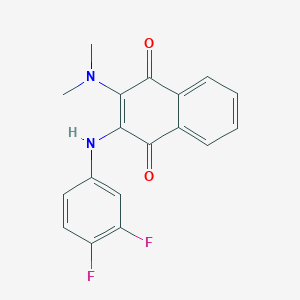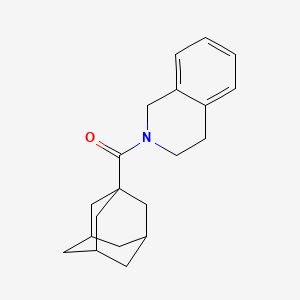![molecular formula C17H21ClN2O B3949388 N-adamantanyl[(3-chlorophenyl)amino]carboxamide](/img/structure/B3949388.png)
N-adamantanyl[(3-chlorophenyl)amino]carboxamide
Übersicht
Beschreibung
N-adamantanyl[(3-chlorophenyl)amino]carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-adamantanyl[(3-chlorophenyl)amino]carboxamide typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene or by the catalytic rearrangement of tricyclo[3.3.1.1^3,7]decane.
Introduction of the 3-Chlorophenyl Group: The adamantane core is then functionalized with a 3-chlorophenyl group through a Friedel-Crafts alkylation reaction using 3-chlorobenzene and a Lewis acid catalyst such as aluminum chloride.
Formation of the Amino Carboxamide Moiety: The final step involves the introduction of the amino carboxamide group. This can be achieved by reacting the 3-chlorophenyladamantane intermediate with an appropriate amine and a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-adamantanyl[(3-chlorophenyl)amino]carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 3-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
N-adamantanyl[(3-chlorophenyl)amino]carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting diseases that require stable and rigid molecules.
Materials Science: The stability and rigidity of the adamantane core make the compound suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving interactions with proteins and enzymes.
Industrial Applications: The compound’s stability and functional groups make it useful in various industrial processes, including catalysis and the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-adamantanyl[(3-chlorophenyl)amino]carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity and specificity. The 3-chlorophenyl group and amino carboxamide moiety can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, with the target molecules. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amantadine: A well-known adamantane derivative used as an antiviral and antiparkinsonian agent.
Rimantadine: Another adamantane derivative with antiviral properties.
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
N-adamantanyl[(3-chlorophenyl)amino]carboxamide is unique due to the presence of the 3-chlorophenyl group and amino carboxamide moiety, which impart distinct chemical and biological properties. These functional groups can enhance the compound’s stability, binding affinity, and specificity, making it a valuable candidate for various applications.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-(3-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O/c18-14-2-1-3-15(7-14)19-16(21)20-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZRGYUHXORTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6Z)-6-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949309.png)
![5-imino-2-(2-methylphenyl)-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949314.png)
![2-[(3-Methoxyphenyl)amino]-3-(pyrrolidin-1-YL)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B3949330.png)
![1-(4-Tert-butylphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949335.png)
![1-(3,4-Dimethylphenyl)-3-[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949339.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-methylbenzamide](/img/structure/B3949347.png)

![1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea](/img/structure/B3949361.png)



![N-(3-chlorophenyl)-N'-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949382.png)
![1-[(3,4-dimethoxyphenyl)methyl]-N-[3-(dimethylamino)propyl]piperidine-4-carboxamide](/img/structure/B3949414.png)
![N-[3-(dimethylamino)propyl]-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B3949422.png)
